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Compound of Interest

Compound Name: 4-Chlorobenzylideneacetone

Cat. No.: B6279929

Executive Summary

This technical guide provides a comprehensive overview of (E)-4-(4-chlorophenyl)but-3-en-2-
one, commonly known as 4-Chlorobenzylideneacetone. As a member of the chalcone family,
this a,B-unsaturated ketone serves as a valuable intermediate in organic synthesis and a
scaffold for developing biologically active molecules. This document delves into its structural
characteristics, physicochemical properties, a detailed, field-proven synthesis protocol via
Claisen-Schmidt condensation, and its current and potential applications in research and drug
development. Emphasis is placed on the mechanistic underpinnings of its synthesis and the
structure-activity relationships that drive its utility.

Introduction: The Significance of the Chalcone
Scaffold

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one core, are a critical class of
compounds found extensively in nature as precursors to flavonoids and isoflavonoids.[1] Their
unique chemical architecture, featuring a reactive a,3-unsaturated carbonyl system, imparts a
wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant,
and antineoplastic properties.[2][3] 4-Chlorobenzylideneacetone, a synthetic chalcone,
leverages this privileged scaffold. The incorporation of a chlorine atom on the phenyl ring
modulates the electronic properties of the molecule, influencing its reactivity and biological
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profile, making it a compound of significant interest for medicinal chemists and materials
scientists.

Structural Elucidation and Physicochemical
Properties

The definitive structure of 4-Chlorobenzylideneacetone is (E)-4-(4-chlorophenyl)but-3-en-2-
one, indicating a trans configuration across the double bond, which is the more
thermodynamically stable isomer.[3] The molecule's key features include a p-substituted
chlorophenyl ring, a conjugated double bond, and a ketone functional group.

Chemical Structure Diagram

Caption: Chemical structure of (E)-4-(4-chlorophenyl)but-3-en-2-one.

Physicochemical Data

The fundamental properties of 4-Chlorobenzylideneacetone are summarized below for quick
reference. These values are critical for designing experimental conditions, including solvent
selection, reaction temperature, and purification methods.
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Property Value Reference(s)
Molecular Formula C10HoCIO [4115][6]
Molecular Weight 180.63 g/mol [4115][6]
E)-4-(4-chlorophenyl)but-3-en-
IUPAC Name (2 s pheny) [6][7]
-one

White to off-white or pale-

Appearance _ [4]
yellow solid

Melting Point 58-62 °C [4]

Boiling Point 145-147 °C at 5 mmHg [415]

Density ~1.157 g/cm? (predicted) [4115]

CAS Number 3160-40-5 [41[5116]
UUKRKWJGNHNTRG-

InChl Key [6]

NSCUHMNNSA-N

Spectroscopic Profile

Structural confirmation is unequivocally achieved through a combination of spectroscopic
techniques. The expected spectral data are as follows:

¢ H NMR: The proton NMR spectrum is characteristic. The methyl protons (-CHs) of the
acetone moiety appear as a singlet. The two vinyl protons (-CH=CH-) appear as doublets,
with a large coupling constant (>15 Hz) confirming the trans (E) configuration. The four
aromatic protons on the p-substituted ring appear as two distinct doublets, characteristic of
an AzB:2 system.

e 13C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (C=0)
downfield, followed by the carbons of the aromatic ring and the double bond. The methyl
carbon will appear most upfield. PubChem provides access to reference spectra for this
compound.[7]

« Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional
groups.[8]
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o C=0 Stretch (Ketone): A strong, sharp absorption band is expected around 1670-1690
cm~1, The conjugation with the double bond lowers the frequency from a typical saturated
ketone (~1715 cm1).[9]

o C=C Stretch (Alkene): A medium intensity band appears around 1600-1625 cm~1.[10]

o Aromatic C=C Stretch: Medium to weak bands are observed in the 1475-1600 cm~1
region.[10]

o =C-H Bending (trans-alkene): A strong absorption around 960-980 cm~1 is a hallmark of
the trans-disubstituted double bond.

o C-CI Stretch: A signal in the fingerprint region, typically between 850-550 cm™1, indicates
the carbon-chlorine bond.[11]

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M*) peak at m/z
180 and a characteristic M+2 peak at m/z 182 with an intensity of approximately one-third of
the M+ peak, confirming the presence of a single chlorine atom.[7]

Synthesis via Base-Catalyzed Claisen-Schmidt
Condensation

The most reliable and widely used method for synthesizing 4-Chlorobenzylideneacetone is
the Claisen-Schmidt condensation, a specific type of crossed-aldol reaction.[12] This reaction
involves the condensation of an aromatic aldehyde lacking a-hydrogens (4-
chlorobenzaldehyde) with a ketone containing a-hydrogens (acetone).[12] The reaction is
typically catalyzed by a base, such as sodium hydroxide.

Reaction Mechanism

The causality behind this synthesis is a three-step process driven by the base catalyst:

e Enolate Formation: The hydroxide ion (~OH) abstracts an acidic a-hydrogen from acetone.
This is the rate-determining step, forming a resonance-stabilized enolate nucleophile.
Acetone is deprotonated rather than the aldehyde because the aldehyde lacks a-hydrogens.
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» Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 4-
chlorobenzaldehyde, forming a tetrahedral alkoxide intermediate.

o Dehydration: The alkoxide is protonated by water (formed in the first step) to yield a [3-
hydroxy ketone (aldol addition product). This intermediate readily undergoes base-catalyzed
dehydration (elimination of a water molecule) to form the final a,3-unsaturated ketone. The
dehydration is highly favorable as it creates an extended conjugated system involving the
aromatic ring, the double bond, and the carbonyl group, which is thermodynamically very

stable.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 4-Chlorobenzylideneacetone.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, evidenced by the formation of a
precipitate and confirmed by melting point analysis, validates the procedure.

e Materials:
o 4-Chlorobenzaldehyde
o Acetone

o Sodium Hydroxide (NaOH)
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o

Ethanol (95%)

Distilled Water

Magnetic stirrer and stir bar
Erlenmeyer flask

Ice bath

Biichner funnel and vacuum flask

Procedure:

Prepare the Base Solution: In a small beaker, dissolve a stoichiometric amount of NaOH
pellets in distilled water to create a ~10% (w/v) solution. Allow it to cool to room
temperature.

Prepare the Aldehyde/Ketone Solution: In an Erlenmeyer flask, dissolve 4-
chlorobenzaldehyde (1 equivalent) and acetone (1 equivalent) in a suitable volume of 95%
ethanol. Stir the mixture with a magnetic stirrer until all the aldehyde has dissolved.

Initiate Condensation: While stirring the ethanolic solution at room temperature, add the
cooled NaOH solution dropwise over 5-10 minutes.

Reaction Monitoring: A yellow color and subsequent precipitate should form shortly after
the base addition. Continue to stir the mixture vigorously for 30-60 minutes at room
temperature to ensure the reaction goes to completion.

Isolation of Crude Product: Cool the reaction flask in an ice bath for 15-20 minutes to
maximize the precipitation of the product.

Filtration and Washing: Collect the solid product by vacuum filtration using a Blchner
funnel. Wash the crystals on the filter paper with several small portions of cold distilled
water to remove any residual NaOH and other water-soluble impurities.

Purification: For higher purity, the crude product should be recrystallized. Transfer the solid
to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Allow the solution to
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cool slowly to room temperature, then place it in an ice bath to induce crystallization.

o Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a
small amount of ice-cold ethanol, and dry them in a desiccator or a vacuum oven at a low
temperature.

o Characterization: Confirm the identity and purity of the final product by measuring its
melting point (expected: 58-62 °C) and acquiring spectroscopic data (IR, NMR).

Applications in Research and Drug Development

4-Chlorobenzylideneacetone is not typically an end-product but rather a versatile building
block. Its value lies in the reactive handles provided by the chalcone core.

e Precursor for Heterocyclic Synthesis: The a,B-unsaturated ketone moiety is an excellent
Michael acceptor and can react with various dinucleophiles (e.g., hydrazine, guanidine,
thiourea) to synthesize a wide array of five- and six-membered heterocyclic compounds like
pyrazolines, pyrimidines, and pyridines. These heterocyclic derivatives are often the primary
targets for biological screening.

» Medicinal Chemistry Scaffold: As a chalcone derivative, it is a subject of investigation for
various pharmacological activities. Studies on related chlorinated chalcones have shown
promising antimicrobial activity, particularly against Gram-positive bacteria, by disrupting the
integrity of the cytoplasmic membrane.[4] Furthermore, the general class of chalcones is
widely investigated for potential anticancer, antioxidant, and anti-inflammatory effects,
making 4-chlorobenzylideneacetone a relevant starting point for the synthesis of new
therapeutic candidates.[4]

o Material Science: The extended conjugated system of chalcones gives them unique
photophysical properties. They can be explored for applications in organic electronics and as
components of photosensitive polymers.[4]

Safety and Handling

Proper handling is crucial to ensure laboratory safety. According to the Globally Harmonized
System (GHS) of Classification and Labelling of Chemicals, 4-Chlorobenzylideneacetone
presents the following hazards:
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e Hazard Statements:
o H315: Causes skin irritation.[7]
o H319: Causes serious eye irritation.[7]
o H335: May cause respiratory irritation.[7]

 Precautionary Measures:

o

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety
glasses with side shields or goggles, and a lab coat.

o

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands
thoroughly after handling.

o

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

4-Chlorobenzylideneacetone is a fundamentally important synthetic chalcone with a well-
defined chemical structure and a robust, accessible synthesis route. Its value to researchers,
scientists, and drug development professionals is rooted in the versatile reactivity of its a,3-
unsaturated ketone core, which serves as a gateway to a vast library of complex heterocyclic
compounds. The demonstrated biological potential of the chalcone scaffold ensures that 4-
Chlorobenzylideneacetone will remain a relevant and valuable tool in the ongoing quest for
novel therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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